molecular formula C8H12Cl2N4O B2794964 3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride CAS No. 2378501-07-4

3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride

Cat. No.: B2794964
CAS No.: 2378501-07-4
M. Wt: 251.11
InChI Key: AKSYJKSJYTYVJG-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridin-2-one core with an aminoethyl group attached to the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: The starting materials, such as 2-aminopyridine and ethylenediamine, undergo a condensation reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the imidazo[4,5-b]pyridin-2-one core.

  • Substitution Reaction: The imidazo[4,5-b]pyridin-2-one core can be further modified by substituting the aminoethyl group at the third position using appropriate reagents like ethyl chloroformate and ammonia.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with efficient cooling and stirring systems to maintain optimal reaction conditions. The reaction mixture is carefully monitored to ensure the desired product is obtained with high purity and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace the aminoethyl group or other parts of the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different alkyl, acyl, or amino substituents.

Scientific Research Applications

3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

  • Imidazo[4,5-b]pyridin-2-one derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Aminoethyl-substituted heterocycles: Other compounds with aminoethyl groups attached to different heterocyclic cores.

Uniqueness: 3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride is unique due to its specific combination of the imidazo[4,5-b]pyridin-2-one core and the aminoethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O.2ClH/c9-3-5-12-7-6(11-8(12)13)2-1-4-10-7;;/h1-2,4H,3,5,9H2,(H,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSYJKSJYTYVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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